molecular formula C16H33O3P B14524110 Diethyl (2-methylundec-1-en-3-yl)phosphonate CAS No. 62491-61-6

Diethyl (2-methylundec-1-en-3-yl)phosphonate

Cat. No.: B14524110
CAS No.: 62491-61-6
M. Wt: 304.40 g/mol
InChI Key: RNUHAFIOUZZCCH-UHFFFAOYSA-N
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Description

Diethyl (2-methylundec-1-en-3-yl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group (P(=O)(OR)2) attached to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-methylundec-1-en-3-yl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with 2-methylundec-1-en-3-yl bromide under suitable conditions to yield this compound .

Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, H-phosphonate diesters are coupled with aryl or vinyl halides using a palladium catalyst, such as Pd(PPh3)4, under microwave irradiation . This method offers high yields and retention of configuration at the phosphorus center.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Michaelis-Arbuzov reaction is often preferred for its simplicity and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methylundec-1-en-3-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-methylundec-1-en-3-yl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-methylundec-1-en-3-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in various catalytic and inhibitory processes. The compound can also participate in the formation of stable complexes with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-methylundec-1-en-3-yl)phosphonate is unique due to its specific alkyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other phosphonates may not be as effective .

Properties

CAS No.

62491-61-6

Molecular Formula

C16H33O3P

Molecular Weight

304.40 g/mol

IUPAC Name

3-diethoxyphosphoryl-2-methylundec-1-ene

InChI

InChI=1S/C16H33O3P/c1-6-9-10-11-12-13-14-16(15(4)5)20(17,18-7-2)19-8-3/h16H,4,6-14H2,1-3,5H3

InChI Key

RNUHAFIOUZZCCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=C)C)P(=O)(OCC)OCC

Origin of Product

United States

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